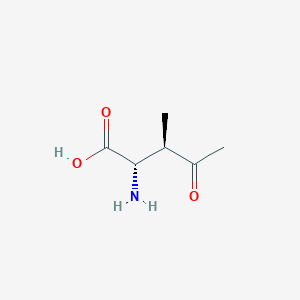![molecular formula C8H16Br2O2 B14492950 1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane CAS No. 63788-08-9](/img/structure/B14492950.png)
1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane is an organic compound that belongs to the class of peroxides It is characterized by the presence of two bromine atoms and a peroxide linkage within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane typically involves the reaction of 1-bromo-2-methylpropane with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired peroxide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methodologies as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of brominated alcohols and other oxidation products.
Reduction: Reduction reactions can convert the peroxide group into hydroxyl groups, yielding corresponding alcohols.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Brominated alcohols and ketones.
Reduction: Alcohols and diols.
Substitution: Various substituted bromides depending on the nucleophile used.
Scientific Research Applications
1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane has several scientific research applications:
Biology: Investigated for its potential as a biocidal agent due to its oxidative properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, causing oxidative damage. The bromine atoms can also participate in electrophilic reactions, further contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: A simpler brominated compound without the peroxide linkage.
1-Bromo-2,2-dimethylpropane: An isomer with a different structural arrangement.
1-Bromo-2-propanol: Contains a hydroxyl group instead of a peroxide linkage.
Uniqueness
1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane is unique due to the presence of both bromine atoms and a peroxide linkage within the same molecule. This dual functionality imparts distinct reactivity patterns, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
63788-08-9 |
|---|---|
Molecular Formula |
C8H16Br2O2 |
Molecular Weight |
304.02 g/mol |
IUPAC Name |
1-bromo-2-(1-bromo-2-methylpropan-2-yl)peroxy-2-methylpropane |
InChI |
InChI=1S/C8H16Br2O2/c1-7(2,5-9)11-12-8(3,4)6-10/h5-6H2,1-4H3 |
InChI Key |
NTVJDZIITHWUHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)OOC(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


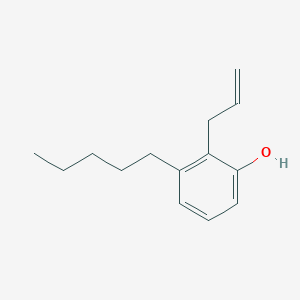

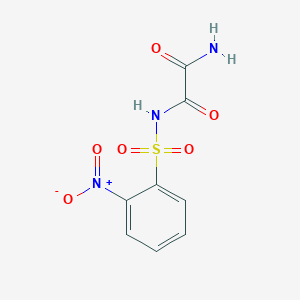
![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)

![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)
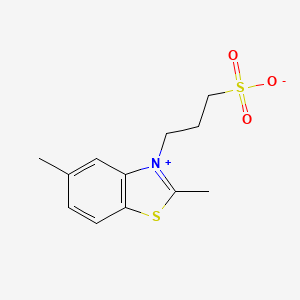
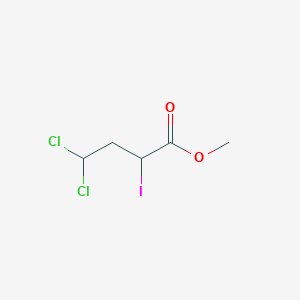
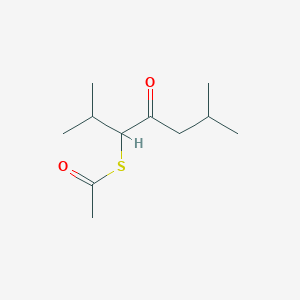
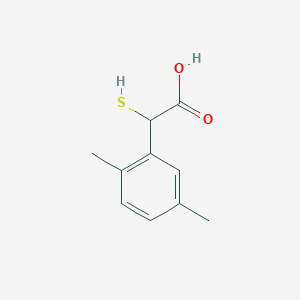
![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
